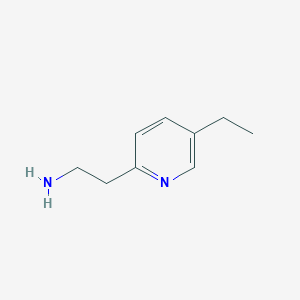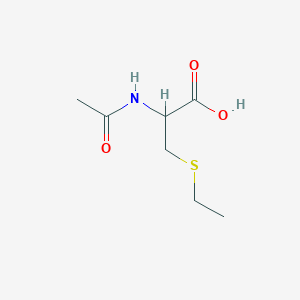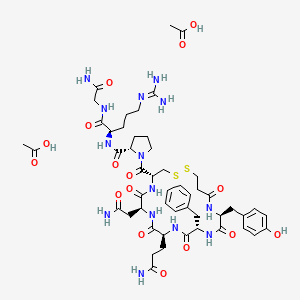
4-Bromobenzaldehído-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzaldehyde-13C6 is a labeled compound where the benzene ring contains six carbon-13 isotopes. This compound is a derivative of 4-Bromobenzaldehyde, which is an organobromine compound with the formula BrC6H4CHO.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El 4-Bromobenzaldehído se utiliza ampliamente como intermedio para la preparación de diversos compuestos orgánicos {svg_1}. Desempeña un papel crucial en la síntesis de moléculas complejas que se utilizan en diversas reacciones químicas.
Aplicaciones Farmacéuticas
Este compuesto se utiliza como precursor en la industria farmacéutica {svg_2}. Participa en la síntesis de varios fármacos y compuestos medicinales, contribuyendo a los avances en el cuidado de la salud y la medicina.
Aplicaciones Agroquímicas
El 4-Bromobenzaldehído también se utiliza en la preparación de agroquímicos {svg_3}. Estos productos químicos incluyen pesticidas, herbicidas y otras sustancias que se utilizan para controlar plagas y mejorar la producción de cultivos.
Preparación de la Base de Schiff
Reacciona con sulfametoxazol para preparar la base de Schiff, 4-[(4-Bromo-bencilideno)-amino]-N-(5-metil-isoxazol-3-il)-bencenosulfonamida {svg_4}. Este compuesto puede utilizarse para la fotoestabilidad del cloruro de polivinilo (PVC), mejorando su durabilidad y vida útil.
Mono- y Bis-Arilación Catalizada por Paladio
El 4-Bromobenzaldehído desempeña un papel importante en la mono- y bis-arilación catalizada por paladio de 3,4-(etilendioxi)tiofenos {svg_5}. Esta reacción es significativa en el campo de la química orgánica y la ciencia de los materiales.
Estudio de Acoplamiento Cruzado
Se emplea en un estudio de acoplamiento cruzado con viniltrifluoroborato de potasio {svg_6}. Esta investigación contribuye al desarrollo de nuevos métodos sintéticos en química orgánica.
Mecanismo De Acción
Target of Action
4-Bromobenzaldehyde-13C6 is a stable isotope-labeled compound of 4-Bromobenzaldehyde .
Mode of Action
The compound interacts with its targets through various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It’s known that the compound participates in various cross-coupling reactions, indicating its potential role in the synthesis of complex organic compounds .
Action Environment
It’s known that the compound displays reactivity characteristic of benzaldehyde and an aryl bromide , suggesting that its activity may be influenced by factors such as temperature, pH, and the presence of other reactive species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde-13C6 can be synthesized through the oxidation of 4-bromotoluene. The process involves two main steps:
Bromination: Two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination, forming 4-bromobenzal bromide.
Industrial Production Methods: In an industrial setting, the production of 4-Bromobenzaldehyde-
Propiedades
Número CAS |
1037620-59-9 |
|---|---|
Fórmula molecular |
C¹³C₆H₅BrO |
Peso molecular |
190.97 |
Sinónimos |
1-Bromo-4-formylbenzene-13C6; 4-Formyl-1-bromobenzene-13C6; 4-Formylbromobenzene-13C6; 4-Formylphenyl Bromide-13C6; NSC 21638-13C6; p-Bromobenzaldehyde-13C6; p-Formylbromobenzene-13C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










